3-(3-Fluoro-1H-pyrazol-4-yl)piperidine
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Overview
Description
3-(3-Fluoro-1H-pyrazol-4-yl)piperidine is a heterocyclic compound that combines a pyrazole ring with a piperidine ring, featuring a fluorine atom at the 3-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-1H-pyrazol-4-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring, which is then fluorinated at the 3-position. The resulting 3-fluoropyrazole is then reacted with piperidine under suitable conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-(3-Fluoro-1H-pyrazol-4-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored as a scaffold for the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-1H-pyrazol-4-yl)piperidine
- 3-(3-Bromo-1H-pyrazol-4-yl)piperidine
- 3-(3-Methyl-1H-pyrazol-4-yl)piperidine
Uniqueness
3-(3-Fluoro-1H-pyrazol-4-yl)piperidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C8H12FN3 |
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Molecular Weight |
169.20 g/mol |
IUPAC Name |
3-(5-fluoro-1H-pyrazol-4-yl)piperidine |
InChI |
InChI=1S/C8H12FN3/c9-8-7(5-11-12-8)6-2-1-3-10-4-6/h5-6,10H,1-4H2,(H,11,12) |
InChI Key |
CHEUGGNXPNRNSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=C(NN=C2)F |
Origin of Product |
United States |
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